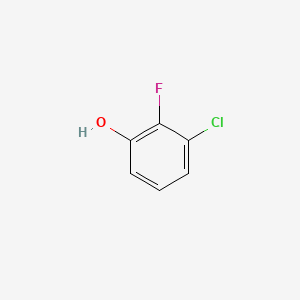

3-Chloro-2-fluorophenol

Description

The exact mass of the compound 3-Chloro-2-fluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHPYNHSMSAJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378660 | |

| Record name | 3-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-22-1 | |

| Record name | 3-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-fluorophenol chemical properties

An In-Depth Technical Guide to 3-Chloro-2-fluorophenol: Synthesis, Properties, and Applications

Introduction

3-Chloro-2-fluorophenol is a halogenated aromatic compound that serves as a valuable and highly functionalized building block in organic synthesis. Its unique substitution pattern—featuring a hydroxyl group, a fluorine atom, and a chlorine atom on a benzene ring—offers a versatile scaffold for the synthesis of complex molecules. The presence of both fluorine and chlorine atoms can profoundly influence the physicochemical and biological properties of derivative compounds, making this intermediate of particular interest to researchers in medicinal chemistry and materials science.[1][2]

This guide provides a comprehensive technical overview of 3-chloro-2-fluorophenol, designed for researchers, chemists, and drug development professionals. It covers its core chemical properties, outlines a robust synthetic protocol, predicts its spectral characteristics, discusses its reactivity, and explores its potential applications as a strategic intermediate in the development of novel chemical entities.

Physicochemical and Core Properties

The fundamental properties of 3-chloro-2-fluorophenol are summarized below. These data are essential for planning reactions, purification, and for understanding the compound's physical behavior.

| Property | Value | Source(s) |

| CAS Number | 2613-22-1 | [3][4] |

| Molecular Formula | C₆H₄ClFO | [3][4] |

| Molecular Weight | 146.55 g/mol | [3][4] |

| Appearance | Pale yellow or white solid | [5] |

| Melting Point | 34-38 °C | [3] |

| Boiling Point | 190-191.1 °C (at 760 mmHg) | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Water Solubility | Insoluble | [3][5] |

| pKa (Predicted) | 7.74 ± 0.10 | [5] |

| LogP (Predicted) | 2.3 | [6] |

Synthesis and Purification

While specific literature detailing the synthesis of 3-chloro-2-fluorophenol is sparse, a highly plausible and standard route involves the diazotization of the corresponding aniline, 3-chloro-2-fluoroaniline, followed by hydrolysis of the resulting diazonium salt. This is a classic and reliable method for converting aromatic amines to phenols.[7][8]

Synthetic Workflow

The overall transformation can be visualized as a two-step, one-pot process.

Caption: Proposed synthesis of 3-chloro-2-fluorophenol.

Experimental Protocol: Synthesis via Diazotization-Hydrolysis

This protocol is based on well-established procedures for the conversion of aromatic amines to phenols.[7][8] Causality: The process begins with the conversion of the primary amine to a diazonium salt, an excellent leaving group (N₂). This is achieved by reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate. Subsequent heating in an aqueous environment allows for nucleophilic substitution by water, displacing the nitrogen gas and forming the desired phenol.

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add concentrated sulfuric acid to a mixture of water and 3-chloro-2-fluoroaniline (1.0 eq) while cooling in an ice-salt bath to maintain a temperature below 10 °C. Once a fine slurry of the amine salt is formed, cool the mixture to 0-5 °C.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the amine slurry via the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Hydrolysis: In a separate flask equipped for steam distillation, bring a volume of water containing a small amount of sulfuric acid to a boil.

-

Slowly add the cold diazonium salt solution to the boiling acidic water. A vigorous evolution of nitrogen gas will occur. The product phenol will co-distill with the steam.

-

Work-up and Purification: Collect the distillate until it is no longer cloudy. The organic layer of the distillate is separated. The aqueous layer is extracted twice with diethyl ether or dichloromethane.

-

Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-chloro-2-fluorophenol.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Structural Characterization

While experimental spectral data are not widely published, the structure of 3-chloro-2-fluorophenol allows for a robust prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the ring.

-

H4 (proton para to -OH): Expected to be a triplet around 7.0-7.2 ppm. The splitting is primarily due to coupling with H5 (J ≈ 8 Hz) and a smaller coupling with the ortho-fluorine (J ≈ 8-10 Hz), which coincidentally may result in a triplet-like appearance.

-

H5 (proton meta to -OH): Expected to be a triplet of doublets around 6.8-7.0 ppm. It will be split by H4 (J ≈ 8 Hz), H6 (J ≈ 8 Hz), and a smaller meta-coupling to fluorine.

-

H6 (proton ortho to -OH): Expected to be a doublet of doublets around 7.1-7.3 ppm, split by H5 (J ≈ 8 Hz) and a smaller para-coupling to fluorine.

-

-OH Proton: A broad singlet, chemical shift highly dependent on concentration and solvent (typically 5-6 ppm in CDCl₃).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with characteristic splitting for carbons coupled to the fluorine atom.

-

C1 (bearing -OH): ~145-150 ppm, doublet due to coupling with fluorine (²JCF).

-

C2 (bearing -F): ~150-155 ppm, large doublet (¹JCF ≈ 240-250 Hz).

-

C3 (bearing -Cl): ~120-125 ppm, doublet due to coupling with fluorine (²JCF).

-

C4, C5, C6: Signals expected between 115-130 ppm, with smaller C-F couplings observable.

Infrared (IR) Spectroscopy

Key characteristic peaks are expected at:

-

~3200-3600 cm⁻¹: Broad peak, characteristic of the O-H stretching of the phenolic group.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

-

~1200-1300 cm⁻¹: C-O stretching.

-

~1000-1100 cm⁻¹: C-F stretching.

-

~700-850 cm⁻¹: C-Cl stretching.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would show a distinct molecular ion peak [M]⁺. A characteristic feature will be the [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Chemical Reactivity and Applications

The reactivity of 3-chloro-2-fluorophenol is governed by the interplay of its three functional groups.

Acidity

The phenolic proton is acidic, with a predicted pKa of approximately 7.74.[5] This is significantly more acidic than phenol (pKa ≈ 10) due to the strong electron-withdrawing inductive effects of both the chlorine and fluorine atoms, which stabilize the resulting phenoxide anion. For comparison, the experimental pKa of 3-chlorophenol is 9.12.[11] The additional fluorine atom in the ortho position in 3-chloro-2-fluorophenol is expected to further increase acidity.

Reactivity Profile

Caption: Key reaction pathways for 3-chloro-2-fluorophenol.

-

Reactions at the Hydroxyl Group: The phenolic -OH can be readily deprotonated by a base and undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively.

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating, ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The combined effect strongly directs incoming electrophiles to the C4 and C6 positions, which are ortho and para to the powerful hydroxyl activator.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the substituents makes the ring moderately susceptible to SNAr, though less so than dinitro-substituted aromatics.

-

Cross-Coupling Reactions: The phenolic hydroxyl can be converted into a triflate (-OTf) group, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.

Applications in Drug Discovery

Halogen atoms, particularly chlorine and fluorine, are ubiquitous in modern pharmaceuticals.[1][2] Their incorporation can dramatically improve a drug candidate's profile by:

-

Enhancing Metabolic Stability: Fluorine can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the drug's half-life.

-

Improving Binding Affinity: The high electronegativity of halogens allows them to form crucial interactions (e.g., halogen bonds, dipole interactions) with protein targets.

-

Modulating Lipophilicity: Halogens increase a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes.

3-Chloro-2-fluorophenol is an ideal starting material or intermediate for introducing a specific 3-chloro-2-fluoro-hydroxyphenyl moiety into a larger molecule, providing a strategic tool for lead optimization in drug discovery programs.[][13] It serves as a key precursor for building more complex scaffolds used in the synthesis of active pharmaceutical ingredients (APIs).[14][][16]

Safety and Handling

3-Chloro-2-fluorophenol is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Information | Details |

| GHS Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[6][17]H315: Causes skin irritation.[17]H319: Causes serious eye irritation.[17]H335: May cause respiratory irritation.[17] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]P280: Wear protective gloves/eye protection/face protection.[17]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 3-Chloro-2-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Stack Exchange. (2017). Between 3-chlorophenol and 3-fluorophenol, which one is more acidic?. Chemistry Stack Exchange. Retrieved from [Link]

-

Stenutz. (n.d.). 3-chloro-2-fluorophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ZETAI. (n.d.). 3-Chloro-2-fluoroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.

-

Wikipedia. (n.d.). 3-Chlorophenol. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.

-

Patsnap. (n.d.). Preparation method of 3-fluorophenol. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. Retrieved from [Link]

- Google Patents. (n.d.). CN104276929A - Preparation method of 3-fluorophenol.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

- Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).

-

PubMed. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). US3891717A - Preparation of O-chlorophenols.

-

ResearchGate. (2025). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of analogs. Reagents and Conditions: (a) 2-fluorophenol,.... Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-2-fluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-CHLORO-2-FLUOROPHENOL CAS#: 2613-22-1 [m.chemicalbook.com]

- 6. 3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 9. 3-Chloro-2-fluoroaniline [xieshichem.com]

- 10. 3-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. 3-Chlorophenol - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Chloro-2-fluorophenol (CAS No. 2613-22-1)

Foreword: The Strategic Utility of Halogenated Phenols

In the landscape of modern chemical synthesis and drug discovery, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. Halogenation profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. 3-Chloro-2-fluorophenol is a prime exemplar of such a strategically substituted building block. The vicinal chloro and fluoro groups, combined with the reactive phenolic hydroxyl, create a unique electronic and steric environment. This guide provides an in-depth examination of its properties, synthesis, spectral characteristics, and applications, offering researchers the foundational knowledge required to effectively leverage this versatile intermediate in their work.

Core Molecular Profile and Physicochemical Properties

3-Chloro-2-fluorophenol is a halogenated aromatic compound that presents as a solid at room temperature. Its structure is foundational to its reactivity and utility.

Caption: Chemical Structure of 3-Chloro-2-fluorophenol.

The physical and chemical properties of a compound are paramount for its application in experimental settings, dictating solubility, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 2613-22-1 | [1] |

| Molecular Formula | C₆H₄ClFO | [1][2] |

| Molecular Weight | 146.55 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 34-38 °C | [3][4] |

| Boiling Point | 190 °C; 60-62 °C @ 1 mmHg | [3][5] |

| Density | ~1.4 g/cm³ | [3][5] |

| Water Solubility | Insoluble | [3][6] |

| XLogP3 | 2.3 | [3] |

Spectroscopic Signature: A Guide to Structural Verification

Accurate structural confirmation is non-negotiable in research. The following provides an interpretive guide to the expected spectroscopic data for 3-Chloro-2-fluorophenol, which is essential for quality control and reaction monitoring.

| Technique | Key Features and Expected Observations |

| ¹H NMR | The spectrum will display signals for the three aromatic protons and the phenolic proton. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative F, Cl, and O atoms will be significantly downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed, resulting in splitting of the carbon signals. |

| ¹⁹F NMR | A single resonance is expected. Its chemical shift is a sensitive probe of the electronic environment around the fluorine atom. |

| IR Spectroscopy | - O-H Stretch: A broad band around 3200-3600 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aromatic C=C Stretch: Several sharp bands in the 1400-1600 cm⁻¹ region. - C-O Stretch: A strong band around 1200-1300 cm⁻¹. - C-F Stretch: A strong, characteristic band typically in the 1100-1300 cm⁻¹ region. - C-Cl Stretch: A band in the 600-800 cm⁻¹ region. |

| Mass Spec. (EI) | The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 146. A prominent M+2 peak at m/z ≈ 148, with an intensity of about one-third of the M⁺ peak, is a characteristic isotopic signature of a monochlorinated compound. Fragmentation will likely involve the loss of CO, HCl, and other small fragments. |

Note: While specific spectral data for this exact isomer is not widely published in peer-reviewed journals, spectral databases like ChemicalBook provide reference spectra.[7] Researchers should always acquire their own analytical data for definitive characterization.

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of 3-Chloro-2-fluorophenol is key to its effective use as a chemical intermediate.

Synthetic Pathways

While multiple synthetic strategies for fluorophenols exist, a common and reliable method for producing substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt. This method is adaptable for various substituted anilines. A plausible synthetic route is outlined below.

Sources

- 1. 3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-fluorophenol [oakwoodchemical.com]

- 3. echemi.com [echemi.com]

- 4. 2613-22-1 Cas No. | 3-Chloro-2-fluorophenol | Matrix Scientific [matrixscientific.com]

- 5. CAS 2613-22-1 | 2601-7-32 | MDL MFCD01631572 | 3-Chloro-2-fluorophenol | SynQuest Laboratories [synquestlabs.com]

- 6. 3-CHLORO-2-FLUOROPHENOL | 2613-22-1 [chemicalbook.com]

- 7. 3-CHLORO-2-FLUOROPHENOL(2613-22-1) 1H NMR spectrum [chemicalbook.com]

physical properties of 3-Chloro-2-fluorophenol

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorophenol

This guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloro-2-fluorophenol (CAS No. 2613-22-1), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both established data and the scientific context behind these properties.

Introduction: Understanding the Molecule

3-Chloro-2-fluorophenol is a disubstituted phenol containing both a chlorine and a fluorine atom on the aromatic ring. Its chemical structure, with the halogen substituents positioned ortho and meta to the hydroxyl group, creates a unique electronic and steric environment that dictates its physical behavior, reactivity, and potential applications. The interplay between the inductive electron-withdrawing effects of the halogens and the potential for hydrogen bonding from the hydroxyl group is fundamental to understanding the data presented in this guide.

Molecular Structure:

-

Chemical Name: 3-Chloro-2-fluorophenol[1]

-

CAS Number: 2613-22-1[1]

-

InChI Key: PCHPYNHSMSAJEU-UHFFFAOYSA-N[4]

Core Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, and application requirements. The data below has been consolidated from various sources to provide a reliable reference.

| Property | Value | Source(s) |

| Appearance | Pale yellow fused solid | [5] |

| Melting Point | 34-38 °C | [1][5] |

| Boiling Point | 190 °C (at 760 Torr) | [1][5] |

| 96 °C (at 31 Torr) | [2] | |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Water Solubility | Insoluble | [1][5] |

| Vapor Pressure | 0.377 mmHg at 25°C | [1] |

| Flash Point | 190 °C | [1][5] |

| Refractive Index | 1.548 | [1] |

Expert Insight: The relatively low melting point indicates that this compound can be handled as a low-melting solid or a liquid just above room temperature, simplifying transfer operations. Its insolubility in water is expected for a halogenated aromatic compound and necessitates the use of organic solvents for reactions and analyses. The high boiling point is characteristic of phenols, which can exhibit intermolecular hydrogen bonding.

Acidity and Electronic Effects (pKa)

The acidity of the phenolic proton is a crucial parameter, influencing its reactivity in base-catalyzed reactions.

-

Predicted pKa: 7.74 ± 0.10[5]

Mechanistic Discussion: The pKa of a phenol is heavily influenced by the electronic effects of its substituents. Both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which stabilizes the resulting phenoxide anion and increases acidity compared to unsubstituted phenol (pKa ≈ 10).

The position of these halogens is key. The fluorine at position 2 (ortho) and chlorine at position 3 (meta) primarily influence the acidity through their inductive effects. While halogens can also have a resonance-donating effect (+R), this is generally weaker than their inductive pull and is most pronounced from the ortho and para positions. The predicted pKa of ~7.74 suggests a significantly more acidic compound than phenol, which is a direct consequence of the stabilization of the conjugate base by these electron-withdrawing groups.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-Chloro-2-fluorophenol. While specific spectra are proprietary to suppliers, the methodologies for obtaining them are standardized. A recent study has also delved into its detailed molecular shape using microwave spectroscopy.

Microwave Spectrum Analysis: The microwave spectrum of 3-chloro-2-fluorophenol has been measured and analyzed in the 8-18 GHz range.[6] This advanced technique allows for the determination of the molecule's rotational constants, distortion constants, and nuclear quadrupole coupling constants.[6] Such data provides precise information on its unique three-dimensional shape and the electronic environment around the chlorine nucleus.[6]

Experimental Workflow: Compound Characterization

The following diagram outlines a standard workflow for the comprehensive characterization of a chemical sample like 3-Chloro-2-fluorophenol.

Caption: Standard workflow for purity assessment and structural confirmation.

Protocol Justification:

-

Purity Assessment (HPLC/GC): A chromatographic method is the gold standard for determining the purity of an organic compound. It separates the main component from any impurities, starting materials, or side products, providing a quantitative measure of purity (e.g., >99%).

-

Identity Confirmation (Spectroscopy):

-

NMR (Nuclear Magnetic Resonance): This is the most powerful tool for unambiguous structure determination. ¹H NMR will show the number, environment, and coupling of protons on the aromatic ring. ¹³C NMR provides information on the carbon skeleton, and ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

-

MS (Mass Spectrometry): This technique confirms the molecular weight of the compound (146.55 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₆H₄ClFO) by providing a highly accurate mass measurement (Expected: 145.9935).[1]

-

FTIR (Fourier-Transform Infrared Spectroscopy): This method identifies the functional groups present. For 3-Chloro-2-fluorophenol, key absorbances would include a broad O-H stretch (around 3200-3600 cm⁻¹) and C-Cl, C-F, and C-O stretches in the fingerprint region (below 1500 cm⁻¹).

-

Safety and Handling

As a halogenated phenol, 3-Chloro-2-fluorophenol requires careful handling. The following information is derived from aggregated GHS data and safety data sheets.

| Hazard Type | GHS Classification & Statement |

| Acute Toxicity | H302: Harmful if swallowed (Acute Tox. 4, Oral).[1][3][7] |

| Skin Irritation | H315: Causes skin irritation (Skin Irrit. 2).[7] |

| Eye Irritation | H319: Causes serious eye irritation (Eye Irrit. 2A).[7] |

| Respiratory Irritation | H335: May cause respiratory irritation (STOT SE 3).[7] |

Handling Protocol: Due to its hazardous properties, all work with 3-Chloro-2-fluorophenol must be conducted in a well-ventilated chemical fume hood.[8]

Caption: Essential safety and handling requirements for 3-Chloro-2-fluorophenol.

Self-Validating System for Safety:

-

Engineering Controls: The primary control is the chemical fume hood, which removes harmful vapors from the user's breathing zone.

-

Personal Protective Equipment (PPE): Safety goggles protect from splashes, gloves prevent skin contact, and a lab coat protects clothing and underlying skin.[8]

-

Procedural Controls: Following standard operating procedures, such as avoiding the creation of dust and washing hands thoroughly after handling, minimizes exposure risk.[7][8] Storage under an inert atmosphere at room temperature ensures chemical stability.[5]

References

-

3-chloro-2-fluorophenol, Stenutz. [Link]

-

3-Chloro-2-fluorophenol MSDS, Chemsrc. [Link]

-

3-Chloro-2-fluorophenol, PubChem, National Center for Biotechnology Information. [Link]

-

Microwave Spectrum and Analysis of 3-Chloro-2-Fluorophenol, Furman University Scholar Exchange. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2613-22-1 Cas No. | 3-Chloro-2-fluorophenol | Matrix Scientific [matrixscientific.com]

- 3. 3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-chloro-2-fluorophenol [stenutz.eu]

- 5. 3-CHLORO-2-FLUOROPHENOL CAS#: 2613-22-1 [m.chemicalbook.com]

- 6. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Microwave Spectrum and Analysis of 3-Chloro-2-Fluorophenol [scholarexchange.furman.edu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 3-Chloro-2-fluorophenol | CAS#:2613-22-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 3-Chloro-2-fluorophenol: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of 3-Chloro-2-fluorophenol, a halogenated aromatic compound of significant interest to researchers in synthetic chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its potential as a strategic building block in the creation of complex molecules.

Section 1: Core Molecular and Physical Properties

3-Chloro-2-fluorophenol (CAS No. 2613-22-1) is a disubstituted phenol featuring both chlorine and fluorine atoms on the aromatic ring. This specific substitution pattern imparts unique electronic and steric properties that are valuable in synthetic design. The fluorine atom at the ortho position can influence the acidity of the phenolic proton and participate in intramolecular hydrogen bonding, while the chlorine atom at the meta position serves as a stable substituent and a potential site for further functionalization through cross-coupling reactions.

A summary of its core properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClFO | [1] |

| Molecular Weight | 146.54 g/mol | [1] |

| CAS Number | 2613-22-1 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 34-38 °C | |

| Boiling Point | ~191 °C at 760 mmHg | |

| Density | ~1.4 g/cm³ | |

| LogP | 2.74 |

graph "3_Chloro_2_fluorophenol_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes O [label="O", fontcolor="#EA4335"]; H [label="H", fontcolor="#202124"]; F [label="F", fontcolor="#34A853"]; Cl [label="Cl", fontcolor="#FBBC05"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O; O -- H; C2 -- F; C3 -- Cl;

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O [pos="0,2.5!"]; H [pos="0.8,2.8!"]; F [pos="-2.3,1.25!"]; Cl [pos="-2.3,-1.25!"];

// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, style=invis, width=0]; center [pos="0,0!"]; p1 [pos="0,0.7!"]; p2 [pos="0.6,0.35!"]; p3 [pos="0.6,-0.35!"]; p4 [pos="0,-0.7!"]; p5 [pos="-0.6,-0.35!"]; p6 [pos="-0.6,0.35!"]; edge [style=invis]; center -- p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- center; }

Caption: Molecular structure of 3-Chloro-2-fluorophenol.

Section 2: Synthesis Methodology: A Validated Approach

The synthesis of substituted phenols is a cornerstone of organic chemistry. For 3-Chloro-2-fluorophenol, a reliable and scalable method involves the diazotization of the corresponding aniline precursor, 3-chloro-2-fluoroaniline (CAS No. 2106-04-9), followed by hydrolysis of the resulting diazonium salt.[3][4] This classical Sandmeyer-type reaction pathway is chosen for its high fidelity and the ready availability of the starting materials.

Rationale for the Synthetic Pathway

The conversion of an aromatic amine to a phenol via a diazonium salt is a powerful transformation. The amine group is an activating ortho-, para- director, but its conversion to a diazonium salt (-N₂⁺) creates an excellent leaving group (dinitrogen gas), allowing for its substitution by a hydroxyl group from water. Using sulfuric acid as the medium is crucial; it protonates the nitrous acid formed in situ, generating the highly electrophilic nitrosonium ion (NO⁺) necessary for the initial diazotization step, and also provides a non-nucleophilic counter-ion, preventing unwanted side reactions that might occur with acids like HCl.[5]

Caption: Generalized workflow for the synthesis of 3-Chloro-2-fluorophenol.

Detailed Experimental Protocol

-

Self-Validation: This protocol includes in-process checks (temperature control, gas evolution) that validate the progression of the reaction. The final purification and characterization confirm the identity and purity of the product.

-

Reactor Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-2-fluoroaniline (1.0 eq). Cool the flask in an ice-salt bath.

-

Acidic Medium Preparation: Slowly add a pre-chilled solution of concentrated sulfuric acid (3.0 eq) in water, ensuring the internal temperature does not exceed 10 °C. This exothermic step is critical to control for safety and to prevent premature side reactions.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred aniline slurry while maintaining the internal temperature between 0 and 5 °C. The formation of the diazonium salt is indicated by a change in the color and consistency of the mixture. Maintain stirring at this temperature for 30 minutes post-addition to ensure complete reaction.

-

Hydrolysis: The reaction mixture containing the diazonium salt is then slowly added to a separate flask containing boiling dilute sulfuric acid. The diazonium salt decomposes upon heating, vigorously releasing nitrogen gas and forming the phenol.[3] This step is often performed via steam distillation, which allows the volatile phenol product to be carried over and collected, separating it from non-volatile impurities.

-

Work-up and Purification: The collected distillate is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. The solution is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Final Isolation: The solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure 3-Chloro-2-fluorophenol.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized 3-Chloro-2-fluorophenol is paramount. A multi-technique approach ensures a comprehensive and trustworthy analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for confirming the molecular weight and purity. The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum will display a molecular ion (M⁺) peak at m/z 146, along with a characteristic M+2 peak at m/z 148 in an approximate 3:1 ratio, which is the isotopic signature of a molecule containing one chlorine atom.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR will provide information on the aromatic protons. One would expect to see three distinct signals in the aromatic region (typically 6.8-7.5 ppm), each integrating to one proton. The coupling patterns (doublets, triplets of doublets) will be complex due to coupling to each other and to the ¹⁹F nucleus. The phenolic proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR will show six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the fluorine atom and should show a single resonance for the single fluorine environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-Cl and C-F stretching vibrations will also be present in the fingerprint region (typically below 1300 cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Substituted phenols exhibit characteristic absorption bands in the UV region. The spectrum would be expected to show primary and secondary absorption bands, with the exact wavelengths (λ_max) being influenced by the chloro and fluoro substituents.[8][9]

Section 4: Applications in Research and Drug Development

Halogenated phenols are critical synthons in the pharmaceutical and agrochemical industries. The specific arrangement of substituents in 3-Chloro-2-fluorophenol makes it a valuable intermediate for several reasons:

-

Orthogonal Reactivity: The phenolic hydroxyl group can be readily alkylated or acylated (e.g., Williamson ether synthesis) without disturbing the halogen substituents. Conversely, the aromatic ring can undergo further electrophilic substitution, with the directing effects of the substituents guiding the position of new functional groups.

-

Metabolic Stability: The introduction of a fluorine atom is a common strategy in drug design to block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.

-

Scaffold for Complex Synthesis: While public domain literature on the direct use of 3-Chloro-2-fluorophenol in a marketed drug is limited, its structure is analogous to intermediates used in the synthesis of complex molecules. For example, substituted chlorofluorinated aromatic rings are key components in kinase inhibitors and other targeted therapies. The molecule serves as a rigid scaffold onto which other pharmacophoric elements can be attached.

Section 5: Health, Safety, and Handling Protocols

As a substituted phenol, 3-Chloro-2-fluorophenol must be handled with appropriate care, recognizing its potential toxicity and corrosivity.[10][11]

-

Hazard Profile: Classified as harmful if swallowed (H302) and may cause skin irritation and serious eye irritation.[2] Phenols as a class are known to be corrosive and can be absorbed through the skin, causing systemic toxicity.[11][12]

-

Engineering Controls: All handling of solid and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield must be worn.[11]

-

Hand Protection: Nitrile gloves are suitable for incidental contact, but for prolonged handling or work with concentrated solutions, heavier-duty gloves such as butyl rubber or neoprene are recommended.[13] Gloves should be inspected before use and changed immediately upon contamination.

-

Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory. A chemically resistant apron is recommended when handling larger quantities.[12]

-

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container must be tightly sealed and clearly labeled with the appropriate GHS hazard pictograms.[11]

-

First Aid:

-

Skin Contact: Rapid decontamination is critical. Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Some protocols recommend an initial wipe with polyethylene glycol (PEG-300 or PEG-400) if available, followed by extensive water washing.[12][14] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

3-Chloro-2-fluorophenol is more than a simple chemical compound; it is a precisely functionalized tool for advanced chemical synthesis. Its value lies in the strategic placement of its chloro, fluoro, and hydroxyl groups, which offer a combination of stability, reactivity, and potential for biological activity. A thorough understanding of its synthesis, analytical profile, and safe handling protocols, as detailed in this guide, is essential for researchers and drug development professionals aiming to leverage its unique properties in the creation of novel and impactful molecules.

References

-

Mistry, S., & Wenthold, P. G. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of Mass Spectrometry, 53(10), 947–953. Available at: [Link]

-

Adeoye, M. D., & Adejoro, I. A. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 9301987. Available at: [Link]

-

Purdue University Department of Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available at: [Link]

-

Pierens, D., & von Itzstein, M. (2005). Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study. Journal of Chemical Theory and Computation, 1(4), 675-684. Available at: [Link]

-

Takemoto, I., & Yamasaki, K. (1992). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 56(4), 594-596. Available at: [Link]

-

Bonesi, S. M., et al. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry, 85(21), 13576-13588. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Texas Woman's University. (n.d.). Standard Operating Procedure: Phenol. Available at: [Link]

-

Vanderbilt University. (n.d.). Chemical Safety Protocol: Phenol. Available at: [Link]

- CN102260143A - Production process for 3-fluorophenol. (2011). Google Patents.

-

Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Available at: [Link]

- WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (2021). Google Patents.

-

Petrochemistry Europe. (n.d.). Guidelines for the SAFE USE of PHENOL. Available at: [Link]

- GB8504621D0 - 2-chloro-4-fluorophenol from 4-fluorophenol. (1985). Google Patents.

- CN103360269B - Preparation method of 3-chloro-2-aminophenol. (2013). Google Patents.

- US2756260A - Method of making trichlorophenol mixtures which are rich in the 2, 4, 5-isomer. (1956). Google Patents.

- WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines. (2015). Google Patents.

Sources

- 1. 3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-fluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 6. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 7. Mass spectrometric detection of the Gibbs reaction for phenol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioone.org [bioone.org]

- 10. twu.edu [twu.edu]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. petrochemistry.eu [petrochemistry.eu]

Navigating the Unseen: A Technical Safety and Handling Guide for 3-Chloro-2-fluorophenol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

3-Chloro-2-fluorophenol (CAS No: 2613-22-1; Molecular Formula: C₆H₄ClFO) is a halogenated aromatic compound increasingly utilized as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. Its unique substitution pattern offers medicinal chemists a valuable scaffold for developing novel compounds. However, as with many halogenated phenols, this chemical reactivity necessitates a thorough and nuanced understanding of its potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the safe handling, storage, and emergency management of 3-Chloro-2-fluorophenol, tailored for the laboratory and drug development environment. The causality behind each safety protocol is emphasized, empowering researchers to not only follow procedures but to comprehend the principles that underpin them.

Chapter 1: The Hazard Profile of 3-Chloro-2-fluorophenol

A comprehensive understanding of a compound's hazard profile is the bedrock of safe laboratory practice. 3-Chloro-2-fluorophenol presents a multi-faceted risk profile that demands careful consideration.

GHS Classification: A Coded Language of Risk

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For 3-Chloro-2-fluorophenol, the classifications point to significant health risks upon exposure.[1]

| Hazard Class | Category | Hazard Statement | Interpretation for the Researcher |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Ingestion of even small quantities can lead to significant toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact with the skin is likely to cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermal effects. |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | The compound is a significant irritant to the eyes, capable of causing substantial, though reversible, damage. This mandates stringent eye protection. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract, leading to symptoms like coughing and shortness of breath.[1] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | Spills and improper disposal can have long-term negative impacts on aquatic ecosystems. |

This table synthesizes GHS classification data from multiple authoritative sources.[1][2][3]

Toxicological Insights: Acknowledging the Data Gaps

While the GHS classification provides a clear warning, a deeper dive into the toxicological data reveals a common challenge in drug development: a lack of comprehensive, publicly available studies for many specialized reagents.

-

Acute Toxicity: The classification "Harmful if swallowed" is consistently reported.[1][2][4][5] However, specific LD50 (oral) values are not found in the reviewed literature. For researchers, this lack of precise data necessitates a conservative approach, treating the compound as having significant oral toxicity.

-

Dermal and Inhalation Toxicity: It is also noted as potentially harmful in contact with skin.[4][6] Inhalation is a primary exposure route, with effects described as destructive to the mucous membranes and upper respiratory tract.[1]

-

Chronic Exposure: Crucially, data on carcinogenicity, mutagenicity, and reproductive toxicity are largely unavailable or not classified.[1] This absence of evidence is not evidence of absence of harm. Standard laboratory practice dictates handling compounds with unknown long-term effects with the same rigor as known carcinogens or mutagens. The general toxicological profile of chlorophenols suggests potential for significant health effects, including carcinogenicity, following prolonged exposure.[7]

Physical and Chemical Hazards

3-Chloro-2-fluorophenol is a solid at room temperature.[3] While it has a high flash point and is not considered highly flammable, its thermal decomposition presents a significant hazard.[1][8]

-

Thermal Decomposition: In the event of a fire, thermal decomposition will generate highly toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][4][9] This is a critical consideration for fire-fighting measures and material compatibility.

Chapter 2: The Self-Validating Safety Protocol: From Storage to Disposal

A robust safety protocol is a self-validating system, where each step is designed to mitigate the risks identified in the hazard profile.

Prudent Storage and Handling

The primary objective is to prevent exposure through all routes: inhalation, ingestion, and dermal contact.

-

Storage:

-

Container: Keep the container tightly closed when not in use.[1][7]

-

Location: Store in a dry, cool, and well-ventilated area.[1][3] A designated cabinet for toxic or irritant chemicals is recommended.

-

Incompatibilities: Segregate from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][7][8] These materials can react exothermically or produce hazardous byproducts.

-

-

Handling Workflow:

-

Designated Area: All handling of solid 3-Chloro-2-fluorophenol should occur in a designated area, such as a chemical fume hood, to control airborne dust and vapors.[4]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This is the last line of defense and must be selected based on the specific hazards.

-

Eye/Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn when there is a risk of splashing or significant dust generation.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]

-

Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit.[4]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1][4]

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the product, even if gloves were worn.[4]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of 3-Chloro-2-fluorophenol.

Caption: Logical workflow for the safe handling of 3-Chloro-2-fluorophenol.

Chapter 3: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[1][6]

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[1][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Accidental Release Measures

The goal is to contain the spill, prevent environmental release, and ensure the safety of personnel.

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Keep away from heat, sparks, and flames.[1][4]

-

Containment: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[1] Use a dry chemical absorbent for small spills.[1]

-

Environmental Precautions: Prevent the material from entering sewers or public waters.[1][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Specific Hazards: As noted, combustion produces hazardous gases (HCl, HF).[1][4] Vapors may be heavier than air and spread along floors.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Chapter 4: Physical and Chemical Properties

Understanding the physical properties is essential for designing experiments and for predicting the compound's behavior.

| Property | Value | Source |

| Molecular Weight | 146.55 g/mol | [9] |

| Appearance | Solid | [3] |

| Melting Point | 34-38 °C | [2][8] |

| Boiling Point | 190 °C | [2][8] |

| Water Solubility | Insoluble | [2][8] |

| XLogP3 | 2.3 | [2] |

Conclusion: A Mandate for Caution

3-Chloro-2-fluorophenol is a valuable reagent in modern chemical synthesis. Its hazard profile—harmful if swallowed, a skin and serious eye irritant, and a respiratory irritant—demands strict adherence to safety protocols. Perhaps more importantly for the research community, the significant gaps in its chronic toxicological and ecological data serve as a critical reminder. When the full story of a compound's long-term effects is unwritten, the highest degree of caution becomes the most scientific and responsible path forward. By understanding the "why" behind each safety measure, from PPE selection to waste disposal, researchers can effectively protect themselves, their colleagues, and the environment.

References

- SynQuest Laboratories, Inc. (2021). 3-Chloro-2-fluorophenol Safety Data Sheet.

- Chemsrc. (2023). 3-Chloro-2-fluorophenol MSDS.

- Takemoto, I., & Yamasaki, K. (n.d.). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry.

-

PubChem. (n.d.). 3-Chloro-2-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link].

- ChemicalBook. (n.d.). 3-CHLORO-2-FLUOROPHENOL CAS#: 2613-22-1.

- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

-

Iroegbu, A. O., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC, NIH. Retrieved from [Link].

- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluorophenol AldrichCPR Safety Information.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-fluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-2-fluorophenol | CAS#:2613-22-1 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Solubility of 3-Chloro-2-fluorophenol in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility of 3-chloro-2-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles and experimental methodologies required for its determination. We delve into the physicochemical properties of 3-chloro-2-fluorophenol, offering a theoretical framework for solubility prediction based on the "like dissolves like" principle and Hansen Solubility Parameters. Furthermore, this guide presents detailed, field-proven protocols for both gravimetric and UV-Vis spectrophotometric methods of solubility determination, complete with visual workflows. This comprehensive resource is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and to accurately determine the solubility of 3-chloro-2-fluorophenol in their specific applications.

Introduction: The Critical Role of Solubility in the Application of 3-Chloro-2-fluorophenol

3-Chloro-2-fluorophenol is a halogenated aromatic compound of significant interest in organic synthesis. Its utility as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. The success of any solution-based process, from reaction chemistry and purification to formulation and final product delivery, is fundamentally dependent on the solubility of this key intermediate.

An understanding of the solubility of 3-chloro-2-fluorophenol in a diverse range of organic solvents is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for reaction kinetics. Appropriate solvent selection can significantly enhance reaction rates, yields, and selectivity.

-

Purification and Crystallization: The differential solubility of 3-chloro-2-fluorophenol and its impurities in various solvents is the cornerstone of effective purification techniques such as recrystallization.

-

Formulation Development: For applications where 3-chloro-2-fluorophenol is part of a final product formulation, its solubility dictates the choice of excipients and the overall stability and bioavailability of the product.

-

Process Safety and Scalability: Accurate solubility data is essential for designing safe and scalable manufacturing processes, preventing issues such as precipitation in transfer lines or reactors.

Given the limited availability of specific quantitative solubility data for 3-chloro-2-fluorophenol in the public domain, this guide provides the theoretical and practical tools necessary for researchers to determine this critical parameter.

Physicochemical Properties of 3-Chloro-2-fluorophenol: A Foundation for Solubility Prediction

The inherent physical and chemical characteristics of 3-chloro-2-fluorophenol govern its interactions with various solvents. A thorough understanding of these properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFO | [1][2] |

| Molecular Weight | 146.55 g/mol | [2] |

| Melting Point | 34-38 °C | [3] |

| Boiling Point | 190 °C | [3] |

| Density | 1.408 g/cm³ (predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.3 | [4] |

| Water Solubility | Insoluble | [1][3] |

| pKa | 7.74 ± 0.10 (predicted) | [3] |

The LogP value of 2.3 indicates a moderate lipophilicity, suggesting that 3-chloro-2-fluorophenol will favor organic solvents over water, a fact corroborated by its reported insolubility in water.[1][3][4] The presence of a hydroxyl group allows for hydrogen bonding, while the chloro and fluoro substituents contribute to the molecule's polarity.

Theoretical Framework for Solubility Prediction

In the absence of empirical data, theoretical models provide a rational basis for solvent selection. The principle of "like dissolves like" and the more quantitative Hansen Solubility Parameters are invaluable tools in this regard.[2]

"Like Dissolves Like": A Qualitative Approach

This long-standing principle posits that substances with similar polarities are more likely to be soluble in one another.[2] Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., alcohols, water): These solvents can engage in hydrogen bonding. Given the hydroxyl group on 3-chloro-2-fluorophenol, it is expected to have some solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents possess dipole moments but lack acidic protons. They can interact with the polar C-Cl and C-F bonds, as well as the hydroxyl group of 3-chloro-2-fluorophenol.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The aromatic ring of 3-chloro-2-fluorophenol suggests some affinity for aromatic nonpolar solvents like toluene.

Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

Hansen Solubility Parameters offer a more refined method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Data compiled from various sources.[1]

By experimentally determining the solubility of 3-chloro-2-fluorophenol in a selection of these solvents, one can then calculate its HSP, enabling the prediction of its solubility in a much wider range of solvents.[6]

Experimental Determination of Solubility: Validated Protocols

Accurate solubility determination requires robust and meticulously executed experimental protocols. The following sections detail two widely accepted methods: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of solute dissolved in a known mass or volume of solvent to determine the saturation concentration.[7][8]

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-chloro-2-fluorophenol to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a magnetic stirrer or a shaker bath. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the supernatant does not change over time).[8]

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a chemically resistant filter (e.g., PTFE, 0.22 µm) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 3-chloro-2-fluorophenol to avoid loss of the analyte.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the dish or vial containing the dry solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3-chloro-2-fluorophenol by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometric Method for Solubility Determination

This method is particularly useful for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. It is often faster and requires less material than the gravimetric method.[4][9]

-

Determination of Analytical Wavelength (λmax):

-

Prepare a dilute solution of 3-chloro-2-fluorophenol in the chosen organic solvent.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 3-chloro-2-fluorophenol of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.[9]

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of 3-chloro-2-fluorophenol as described in the gravimetric method (Section 4.1.1, step 1).

-

Separate the clear supernatant as described in the gravimetric method (Section 4.1.1, step 2).

-

Accurately dilute a known volume of the saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of 3-chloro-2-fluorophenol in that solvent.

-

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Solvent Selection for Specific Applications

The choice of an appropriate organic solvent is dictated by the intended application. The following decision-making framework can guide researchers in selecting a suitable solvent system.

Caption: Decision-Making Flowchart for Solvent Selection.

Conclusion

While specific quantitative solubility data for 3-chloro-2-fluorophenol in a wide array of organic solvents is not extensively documented, this guide has provided the necessary theoretical framework and practical methodologies for its determination. By understanding the physicochemical properties of 3-chloro-2-fluorophenol and applying the principles of "like dissolves like" and Hansen Solubility Parameters, researchers can make informed preliminary solvent selections. The detailed protocols for gravimetric and UV-Vis spectrophotometric analysis offer robust and reliable means to obtain accurate quantitative solubility data. This empowers scientists and drug development professionals to optimize their processes, ensure product quality, and accelerate their research and development endeavors involving this critical chemical intermediate.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Scribd. (n.d.). Steps in Gravimetric Analysis. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Pharma Shilp. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility parameter (HSP). [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility of Things. (n.d.). UV-Vis Spectroscopy. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. [Link]

-

CK-12 Foundation. (n.d.). How do you calculate gravimetric analysis?[Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

Pharmaguideline. (n.d.). Principle and Steps Involved in Gravimetric Analysis. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

ResearchGate. (n.d.). Predicting the solubilization preference of natural phenols to different solvents. [Link]

-

Hansen Solubility. (n.d.). Sheet1 - Hansen Solubility Parameters. [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

University of Limerick. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. [Link]

-

ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

-

Hansen Solubility Parameters. (n.d.). Hildebrand - Hansen Solubility Parameters. [Link]

-

Environment and Climate Change Canada. (n.d.). Chlorophenols and Their Impurities in the Canadian Environment. [Link]

-

NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. [Link]

-

PubChem. (n.d.). 3-Chlorophenol. [Link]

-

SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. [Link]

-

PubMed Central. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

Sources

- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 2. chem.ws [chem.ws]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Data for 3-Chloro-2-fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural features, including the presence of chlorine and fluorine atoms on the phenol ring, impart unique electronic and lipophilic properties that are valuable in the design of novel molecules. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of 3-Chloro-2-fluorophenol, ensuring the integrity and reproducibility of research and development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy